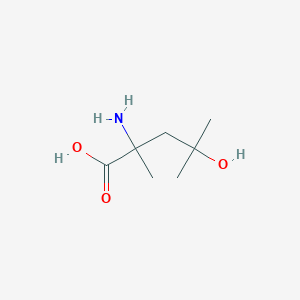

2-Amino-4-hydroxy-2,4-dimethylpentanoic acid

CAS No.: 6625-19-0

Cat. No.: VC20674418

Molecular Formula: C7H15NO3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6625-19-0 |

|---|---|

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 2-amino-4-hydroxy-2,4-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C7H15NO3/c1-6(2,11)4-7(3,8)5(9)10/h11H,4,8H2,1-3H3,(H,9,10) |

| Standard InChI Key | UHCWBBYKDPSIJB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CC(C)(C(=O)O)N)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name for this compound is 2-amino-4-hydroxy-2,4-dimethylpentanoic acid, reflecting its branched pentanoic acid backbone with amino (-NH) and hydroxyl (-OH) groups at positions 2 and 4, respectively . The molecule features two methyl (-CH) substituents at the same carbon positions, creating a sterically crowded environment that influences its reactivity and conformational stability.

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The compound’s stereochemistry remains ambiguous in publicly available databases, though its structural isomer, 2-amino-4-hydroxy-3,3-dimethylpentanoic acid (CAS 908857-71-6), has been documented with distinct spatial arrangements . Unlike the 2,4-dimethyl variant, this isomer positions methyl groups at carbons 3 and 3, altering its physicochemical properties and potential biological interactions .

Synthesis and Derivatives

Boc-Protected Derivatives

The tert-butoxycarbonyl (Boc) derivative, Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS 1292765-21-9), exemplifies the compound’s utility in peptide synthesis. This derivative, with a molecular weight of 261.318 g/mol, incorporates stereochemical specificity (2S,3R) and a Boc group to protect the amino functionality during solid-phase peptide synthesis (SPPS).

Table 2: Comparative Analysis of Derivatives

| Property | 2-Amino-4-hydroxy-2,4-dimethylpentanoic Acid | Boc-(2S,3R) Derivative |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 161.20 g/mol | 261.318 g/mol |

| CAS Number | 6625-19-0 | 1292765-21-9 |

| Primary Use | Biochemical intermediate | Peptide synthesis |

Applications in Organic and Medicinal Chemistry

Role in Peptide Synthesis

The Boc-protected derivative’s resistance to nucleophilic attack and acidic conditions makes it invaluable for constructing peptide bonds without side reactions. Its branched structure may confer resistance to proteolytic degradation, a desirable trait in therapeutic peptide design.

Research Gaps and Future Directions

-

Synthetic Methodologies: Development of efficient, stereoselective synthesis routes.

-

Biological Screening: Evaluation of antimicrobial, anticancer, or enzymatic inhibition profiles.

-

Computational Modeling: Prediction of conformational dynamics and receptor interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume